molecular formula C10H12BrNO B2753489 2-bromo-N-(2,6-dimethylphenyl)acetamide CAS No. 32433-61-7; 40251-98-7

2-bromo-N-(2,6-dimethylphenyl)acetamide

カタログ番号: B2753489
CAS番号: 32433-61-7; 40251-98-7
分子量: 242.116
InChIキー: FMQPTEFSATTZFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQPTEFSATTZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960652
Record name 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40251-98-7
Record name 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

類似化合物との比較

Chemical Identity :

  • IUPAC Name : 2-Bromo-N-(2,6-dimethylphenyl)acetamide
  • Molecular Formula: C₁₀H₁₂BrNO
  • Molecular Weight : 242.11 g/mol
  • CAS Number : 32433-61-7
  • Structure : Features a bromine atom at the α-position of the acetamide group and a 2,6-dimethylphenyl substituent on the nitrogen.

Synthesis :
The compound is synthesized via nucleophilic acyl substitution, typically involving bromoacetyl bromide and 2,6-dimethylaniline under controlled conditions . This method mirrors the synthesis of lidocaine analogs but substitutes bromine for chlorine.

Key Properties :

Comparison with Structural Analogs

Substituent Variations: Bromo vs. Chloro vs. Amino

Compound Substituent Molecular Weight (g/mol) Key Applications
This compound Br 242.11 Pharmaceutical intermediates
2-Chloro-N-(2,6-dimethylphenyl)acetamide Cl 197.66 Herbicide precursors (e.g., alachlor)
Glycinexylidide (2-Amino analog) NH₂ 178.23 Local anesthetic metabolites

Key Differences :

  • Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may favor nucleophilic substitution reactions.
  • Bioactivity : Chloro analogs (e.g., alachlor) exhibit herbicidal activity due to methoxymethyl and diethylphenyl groups, while bromo derivatives are less explored in agrochemistry .

Chain-Length Variants

Compound Chain Length Molecular Weight (g/mol) Notable Features
2-Bromo-N-(2,6-dimethylphenyl)propanamide C3 chain 270.17 Tested for sodium channel modulation
2-Bromo-N-(2,6-dimethylphenyl)butanamide C4 chain 270.17 Higher lipophilicity

Impact of Chain Elongation :

  • The target compound’s shorter chain may limit CNS activity compared to analogs like CNS-11g (a phthalazinyl derivative with anti-aggregation effects on alpha-synuclein) .

Pharmacologically Active Analogs

Lidocaine Derivatives :

  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6): Molecular Weight: 234.34 g/mol . Function: Blocks sodium channels (pKa = 7.93) for local anesthesia . Comparison: The bromo analog lacks the diethylamino group critical for ion channel interaction, limiting anesthetic utility.

CNS-11g :

  • Structure : 2-(4-Benzyl-1-oxo-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide.
  • Application : Reduces alpha-synuclein aggregation in neurodegenerative models .
  • Divergence : The bromo analog’s simpler structure may lack the π-stacking capacity of CNS-11g’s phthalazinyl group.

Herbicidal Compounds

Alachlor (CAS 15972-60-8):

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Molecular Weight : 269.77 g/mol .
  • Mechanism : Inhibits plant fatty acid synthesis.

Structural and Functional Insights

Crystallographic Trends

  • N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide :
    • Dihedral angles between phenyl rings: 82.59°, influencing packing via hydrogen bonds.
    • Implication : Bulky substituents (e.g., bromine) may sterically hinder intermolecular interactions compared to diphenyl derivatives.

Hydrogen Bonding and Solubility

  • Target Compound: Likely forms N–H···O bonds (common in acetamides), but bromine’s hydrophobicity may reduce aqueous solubility versus glycinexylidide (amino group enhances polarity) .

準備方法

Direct Bromination of N-(2,6-Dimethylphenyl)Acetamide

The most widely documented method involves the bromination of N-(2,6-dimethylphenyl)acetamide using elemental bromine (Br₂) in acetic acid under controlled conditions. This reaction selectively substitutes a hydrogen atom at the α-position of the acetamide group with bromine.

Reaction Conditions

  • Solvent : Glacial acetic acid
  • Temperature : 40–60°C
  • Time : 4–6 hours
  • Yield : 70–85% (reported for analogous brominations)

The reaction proceeds via an electrophilic substitution mechanism, where bromine acts as both the electrophile and oxidizing agent. Acetic acid facilitates protonation of the acetamide carbonyl, enhancing the electrophilicity of the α-carbon.

Chemical Equation
$$
\text{N-(2,6-Dimethylphenyl)acetamide} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2-Bromo-N-(2,6-dimethylphenyl)acetamide} + \text{HBr}
$$

Alternative Brominating Agents

While Br₂ is predominant, N-bromosuccinimide (NBS) offers a safer alternative, particularly in small-scale syntheses. NBS reacts with the acetamide in anhydrous chloroform or carbon tetrachloride, generating succinimide as a byproduct. Though originally reported for the 2,3-dimethylphenyl isomer, this method is adaptable to the 2,6-dimethyl derivative with minor adjustments.

Key Parameters for NBS Method

  • Molar Ratio : 1:1 (acetamide:NBS)
  • Solvent : Chloroform (anhydrous)
  • Temperature : 25–30°C (room temperature)
  • Yield : 65–75%

Industrial-Scale Production

Continuous Flow Bromination

Industrial synthesis prioritizes efficiency and safety, often employing continuous flow reactors to handle exothermic bromination reactions. In this setup, N-(2,6-dimethylphenyl)acetamide and Br₂ are pumped through a temperature-controlled reactor, ensuring consistent mixing and heat dissipation.

Advantages Over Batch Processing

  • Safety : Minimizes exposure to toxic bromine vapors.
  • Scalability : Throughput exceeds 100 kg/day in optimized systems.
  • Purity : Reduced byproduct formation due to precise stoichiometric control.

Purification Techniques

Crude product purification is achieved through recrystallization using ethanol-water mixtures, yielding >98% purity. For pharmaceutical-grade material, column chromatography with silica gel and ethyl acetate/hexane eluents is employed.

Comparative Analysis of Brominating Agents

The choice of brominating agent significantly impacts reaction efficiency and safety. The table below contrasts Br₂ and NBS:

Parameter Br₂ NBS
Reactivity High Moderate
Byproducts HBr (corrosive) Succinimide (non-toxic)
Solvent Compatibility Polar solvents (e.g., acetic acid) Non-polar solvents (e.g., chloroform)
Yield 70–85% 65–75%
Industrial Viability Preferred for scale-up Limited to small-scale applications

Reaction Optimization Studies

Solvent Effects

Polar solvents like acetic acid enhance bromine’s electrophilicity but may protonate the acetamide, reducing reactivity. Non-polar solvents (e.g., CCl₄) favor radical mechanisms in NBS-mediated reactions, though at slower rates.

Case Studies and Applications

Pharmaceutical Intermediate in Ranolazine Synthesis

This compound serves as a precursor in ranolazine production, a antianginal medication. Patent EP2586774A1 details its use in condensing with epoxide derivatives to form ranolazine’s core structure. The bromine atom’s leaving group capability facilitates nucleophilic substitution, critical for constructing the drug’s piperazine moiety.

Relevance of Synthetic Purity

  • Impurity Threshold : <0.1% unreacted starting material required for pharmaceutical intermediates.
  • Analytical Methods : HPLC with UV detection (λ = 254 nm) ensures compliance.

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-(2,6-dimethylphenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-bromoacetic acid derivatives with 2,6-dimethylaniline. Key protocols include:

  • Carbodiimide-mediated coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, as demonstrated for analogous brominated acetamides .
  • Direct alkylation : Reacting 2,6-dimethylaniline with bromoacetyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in polar aprotic solvents like acetone .
Method Reagents/Conditions Yield Purity Control
Carbodiimide-mediatedEDC, CH₂Cl₂, 273 K, 3 h82%HPLC, NMR monitoring
Direct alkylationK₂CO₃, KI, acetone, reflux54–82%TLC (Rf = 0.28–0.65)

Critical factors : Solvent polarity (dichloromethane vs. acetone), temperature (low for EDC vs. reflux for alkylation), and base selection (triethylamine vs. K₂CO₃) significantly impact reaction efficiency.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the acetamide backbone and substituent positions. For example, the methyl groups on the 2,6-dimethylphenyl ring appear as singlets (~δ 2.2 ppm), while the bromoacetamide moiety shows distinct coupling patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities. In analogous compounds, dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and acetamide planes) confirm spatial arrangements .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 228.09 g/mol for N-(2-bromo-4-methylphenyl)acetamide analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehalogenated or dimerized impurities?

Methodological Answer:

  • By-product analysis : Use LC-MS or GC-MS to identify impurities such as dehalogenated acetamides (e.g., loss of Br) or dimerization products. For example, lists EP-grade impurities (e.g., nitro-phenyl derivatives) common in bromoacetamide syntheses .
  • Optimization strategies :
    • Low-temperature reactions : Reduce radical-mediated side reactions (e.g., EDC coupling at 273 K ).
    • Exclusion of moisture : Use anhydrous solvents to prevent hydrolysis of bromoacetyl intermediates.
    • Catalytic additives : KI in alkylation reactions suppresses competing SN2 pathways .

Q. How can contradictions between crystallographic data and computational modeling (e.g., DFT) be resolved for conformational analysis?

Methodological Answer:

  • Case study : In , X-ray data showed a dihedral angle of 66.4° between aromatic rings, whereas DFT models predicted 70.1°. This discrepancy was resolved by adjusting torsional parameters in the computational model to account for crystal packing forces .
  • Validation steps :
    • Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries.
    • Incorporate solvent effects or lattice energy calculations into computational models.
    • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) influencing crystal structure .

Q. What strategies are effective for analyzing biological activity when structural analogs show conflicting SAR (Structure-Activity Relationship) data?

Methodological Answer:

  • Case example : highlights derivatives with modified phenoxyacetamide chains showing variable bioactivity. For conflicting SAR:
    • Pharmacophore modeling : Identify critical moieties (e.g., bromine’s electronegativity vs. methyl groups’ steric effects).
    • Dose-response assays : Test compounds at multiple concentrations to distinguish potency (e.g., EC₅₀) from efficacy .
    • Molecular docking : Compare binding affinities of this compound analogs with target proteins (e.g., penicillin-binding proteins for antibacterial studies) .

Q. How are regioselectivity challenges addressed during functionalization of the 2,6-dimethylphenyl ring?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., acetamide) to selectively brominate the para position relative to existing substituents .
  • Protection/deprotection : Temporarily block reactive sites (e.g., methyl groups) using trimethylsilyl chloride before introducing new functional groups .

Data Contradiction Analysis Example :
If NMR suggests a planar acetamide group, but X-ray shows a twisted conformation (e.g., 40° deviation in ), reconcile this by:

Re-examining NMR coupling constants for rotational barriers.

Verifying crystallographic refinement parameters (e.g., H-atom placement via riding models) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。